REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])[CH:4]=[C:5]([CH3:7])[N:6]=1.[Br:16]N1C(=O)CCC1=O>C(#N)C>[Br:16][C:4]1[N:3]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])[C:2]([CH3:1])=[N:6][C:5]=1[CH3:7]
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Name
|
|
Quantity
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5.18 g
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Type
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reactant
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Smiles
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CC=1N(C=C(N1)C)C1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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4.67 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Type
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CUSTOM
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Details
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This was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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before being evaporated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane
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Type
|
WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
The organic layer was evaporated in vacuo
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Name
|
|
Type
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product
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Smiles
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BrC1=C(N=C(N1C1=C(C#N)C=CC=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |